Cas no 2680809-19-0 (tert-butyl N-(7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)carbamate)

Tert-butyl N-(7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)carbamate is a specialized heterocyclic compound featuring a tetrahydrobenzothiazole core with a carbamate-protected amine group. This structure is valuable in organic synthesis, particularly as an intermediate in the development of pharmaceuticals and agrochemicals. The tert-butyloxycarbonyl (Boc) group enhances stability, facilitating handling and storage while allowing selective deprotection under mild acidic conditions. The 7-oxo moiety offers reactivity for further functionalization, making it a versatile building block. Its well-defined purity and consistent performance make it suitable for research and industrial applications requiring precise molecular frameworks. The compound’s synthetic utility is underscored by its compatibility with a range of coupling and derivatization reactions.
tert-butyl N-(7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)carbamate structure
2680809-19-0 structure
商品名:tert-butyl N-(7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)carbamate
CAS番号:2680809-19-0
MF:C12H16N2O3S
メガワット:268.332041740417
CID:5653033
PubChem ID:165914885

tert-butyl N-(7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)carbamate 化学的及び物理的性質

名前と識別子

    • tert-butyl N-(7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)carbamate
    • 2680809-19-0
    • EN300-28282902
    • インチ: 1S/C12H16N2O3S/c1-12(2,3)17-11(16)14-10-13-7-5-4-6-8(15)9(7)18-10/h4-6H2,1-3H3,(H,13,14,16)
    • InChIKey: GSXTUCBVNOPEKL-UHFFFAOYSA-N
    • ほほえんだ: S1C(NC(=O)OC(C)(C)C)=NC2=C1C(CCC2)=O

計算された属性

  • せいみつぶんしりょう: 268.08816355g/mol
  • どういたいしつりょう: 268.08816355g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 18
  • 回転可能化学結合数: 3
  • 複雑さ: 354
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 96.5Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.3

tert-butyl N-(7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)carbamate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-28282902-0.25g
tert-butyl N-(7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)carbamate
2680809-19-0 95.0%
0.25g
$513.0 2025-03-19
Enamine
EN300-28282902-0.05g
tert-butyl N-(7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)carbamate
2680809-19-0 95.0%
0.05g
$468.0 2025-03-19
Enamine
EN300-28282902-10g
tert-butyl N-(7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)carbamate
2680809-19-0
10g
$2393.0 2023-09-09
Enamine
EN300-28282902-0.1g
tert-butyl N-(7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)carbamate
2680809-19-0 95.0%
0.1g
$490.0 2025-03-19
Enamine
EN300-28282902-0.5g
tert-butyl N-(7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)carbamate
2680809-19-0 95.0%
0.5g
$535.0 2025-03-19
Enamine
EN300-28282902-1.0g
tert-butyl N-(7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)carbamate
2680809-19-0 95.0%
1.0g
$557.0 2025-03-19
Enamine
EN300-28282902-2.5g
tert-butyl N-(7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)carbamate
2680809-19-0 95.0%
2.5g
$1089.0 2025-03-19
Enamine
EN300-28282902-10.0g
tert-butyl N-(7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)carbamate
2680809-19-0 95.0%
10.0g
$2393.0 2025-03-19
Enamine
EN300-28282902-5.0g
tert-butyl N-(7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)carbamate
2680809-19-0 95.0%
5.0g
$1614.0 2025-03-19
Enamine
EN300-28282902-5g
tert-butyl N-(7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)carbamate
2680809-19-0
5g
$1614.0 2023-09-09

tert-butyl N-(7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)carbamate 関連文献

tert-butyl N-(7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)carbamateに関する追加情報

tert-butyl N-(7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)carbamate: A Comprehensive Overview

The compound tert-butyl N-(7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)carbamate, identified by the CAS number 2680809-19-0, is a significant molecule in the field of organic chemistry. This compound belongs to the class of carbamates and is characterized by its unique structure featuring a tert-butyl group and a benzothiazole moiety. The benzothiazole ring system is a fused bicyclic structure consisting of a benzene ring and a thiazole ring, which contributes to the compound's stability and reactivity.

Recent studies have highlighted the potential of this compound in various applications. For instance, researchers have explored its role in drug design, particularly in the development of bioactive molecules. The presence of the tert-butyl group enhances the molecule's lipophilicity, making it an attractive candidate for pharmaceutical applications. Moreover, the 7-oxo substituent on the benzothiazole ring introduces additional functionality, enabling further chemical modifications to tailor its properties for specific uses.

The synthesis of tert-butyl N-(7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)carbamate involves a multi-step process that typically begins with the preparation of the benzothiazole derivative. This is followed by functionalization to introduce the tert-butyl carbamate group. Advanced techniques such as microwave-assisted synthesis and catalytic methods have been employed to optimize the reaction conditions and improve yield. These advancements underscore the importance of continuous innovation in synthetic chemistry.

In terms of biological activity, this compound has shown promise in preliminary assays targeting various enzymes and receptors. Its ability to interact with specific biomolecular targets makes it a valuable tool in pharmacological research. Furthermore, computational studies using molecular docking and dynamics simulations have provided insights into its binding modes and potential therapeutic applications.

The structural versatility of tert-butyl N-(7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)carbamate also lends itself to applications in materials science. Researchers are investigating its use as a precursor for advanced materials such as polymers and nanoparticles. The integration of this compound into material systems could lead to novel properties beneficial for electronics and biomedical devices.

From an environmental perspective, understanding the degradation pathways of this compound is crucial for assessing its ecological impact. Studies on its biodegradation under different conditions have revealed that it undergoes hydrolysis under specific pH and temperature conditions. These findings are essential for ensuring sustainable practices in its production and disposal.

In conclusion, tert-butyl N-(7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)carbamate stands out as a versatile molecule with diverse applications across multiple disciplines. Its unique structure and functional groups make it a valuable asset in both academic research and industrial development. As ongoing research continues to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in advancing scientific knowledge and technological innovation.

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